molecular formula C24H32N4O3 B6484671 N-(2,6-dimethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 903305-17-9

N-(2,6-dimethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Cat. No. B6484671
CAS RN: 903305-17-9
M. Wt: 424.5 g/mol
InChI Key: VARYJVLEIDXWDK-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C24H32N4O3 and its molecular weight is 424.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,6-dimethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is 424.24744090 g/mol and the complexity rating of the compound is 575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2,6-dimethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-dimethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Applications

N-(2,6-dimethylphenyl)-N’-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide has shown significant potential as an antibacterial agent. Research indicates that derivatives of this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound’s mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis and death .

Antifungal Applications

This compound also exhibits antifungal properties. Studies have demonstrated its effectiveness against fungi such as Candida albicans and Aspergillus niger . The antifungal activity is attributed to the compound’s ability to interfere with the fungal cell membrane integrity, causing leakage of cellular contents .

Anthelmintic Applications

N-(2,6-dimethylphenyl)-N’-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide has been explored for its anthelmintic properties. It has been found to be effective against parasitic worms, particularly nematodes . The compound works by disrupting the neuromuscular activity of the worms, leading to paralysis and expulsion from the host .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound to various target proteins. These studies help in predicting the compound’s potential as a drug candidate by analyzing its interaction with enzymes and receptors involved in disease pathways. The results have shown promising binding poses, indicating good correlation with observed in vitro data .

Latent Fingerprint Detection

Interestingly, N-(2,6-dimethylphenyl)-N’-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide has applications in forensic science, particularly in latent fingerprint detection. The compound can be used to develop fingerprints on various surfaces, providing clear and detailed prints. This application is valuable for crime scene investigations .

Anticancer Research

Preliminary studies suggest that this compound may have anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects. The compound induces apoptosis (programmed cell death) in cancer cells by activating specific cellular pathways. This makes it a potential candidate for further development as an anticancer agent .

properties

IUPAC Name

N'-(2,6-dimethylphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3/c1-17-6-5-7-18(2)22(17)26-24(30)23(29)25-16-21(28-14-12-27(3)13-15-28)19-8-10-20(31-4)11-9-19/h5-11,21H,12-16H2,1-4H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARYJVLEIDXWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

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